molecular formula C17H17F3N4O2 B2361318 1-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 1797643-68-5

1-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2361318
CAS No.: 1797643-68-5
M. Wt: 366.344
InChI Key: NUUVIZMPXIBHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydropyridine-based carboxamide derivative featuring a 1-methyl-2-oxo-dihydropyridine core linked via an amide bond to a pyrrolidin-3-yl group substituted with a 5-(trifluoromethyl)pyridin-2-yl moiety. Its structural complexity arises from the combination of a dihydropyridine ring (known for redox activity and pharmacological relevance) and a trifluoromethyl-substituted pyridine-pyrrolidine hybrid, which enhances lipophilicity and metabolic stability . The trifluoromethyl group is a critical pharmacophore, contributing to electronic effects and binding affinity in drug-receptor interactions. The compound’s synthesis likely involves nucleophilic substitution and amide coupling steps, as inferred from analogous syntheses in related dihydropyridine carboxamides .

Properties

IUPAC Name

1-methyl-2-oxo-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2/c1-23-7-2-3-13(16(23)26)15(25)22-12-6-8-24(10-12)14-5-4-11(9-21-14)17(18,19)20/h2-5,7,9,12H,6,8,10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUVIZMPXIBHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential pharmacological applications. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • A dihydropyridine core, which is known for its role in calcium channel modulation.
  • A trifluoromethyl group that enhances lipophilicity and biological activity.
  • A pyrrolidine moiety contributing to its interaction with biological targets.

Molecular Formula

The molecular formula is C25H22F3N5O4C_{25}H_{22}F_3N_5O_4 with a molecular weight of approximately 545.53 g/mol.

Research indicates that compounds related to dihydropyridines often exhibit various biological activities through multiple mechanisms:

  • Calcium Channel Modulation : Dihydropyridines typically act as calcium channel blockers, influencing vascular smooth muscle relaxation and cardiac function.
  • Phosphodiesterase Inhibition : Some derivatives have shown potential in inhibiting phosphodiesterases (PDEs), which play a crucial role in cyclic nucleotide signaling pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines.

In Vitro Studies

In vitro assays have been conducted to assess the compound's effectiveness against various cellular targets. Key findings include:

  • PDE Inhibition : The compound demonstrated significant inhibition of PDE4D with an IC50 value in the low micromolar range, indicating its potential for treating inflammatory diseases .
CompoundTargetIC50 (µM)
1-Methyl-2-Oxo...PDE4D0.39
Related CompoundPDE4B0.19

In Vivo Studies

Animal models have provided insights into the therapeutic potential of this compound:

  • Antitumor Activity : In studies involving cancer models, the compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, suggesting its utility in cancer therapy .
Study TypeModelOutcome
AntitumorMDA-MB-231 XenograftReduced tumor growth
Anti-inflammatoryGuinea Pig Airway ModelDecreased eosinophilia

Case Studies

Several case studies have highlighted the clinical relevance of similar compounds:

  • Chronic Obstructive Pulmonary Disease (COPD) : A related compound was shown to improve airway function by reducing TNF-alpha levels in guinea pigs, indicating potential applications for respiratory diseases .
  • Cancer Treatment : Research on dihydropyridine derivatives revealed their ability to inhibit specific signaling pathways involved in tumor progression, supporting further investigation into their anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of dihydropyridine carboxamides with variations in substituents on the dihydropyridine ring and the amide-linked side chain. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Unique Features
Target Compound 1-Methyl-2-oxo-1,2-dihydropyridine - N-linked pyrrolidin-3-yl-(5-trifluoromethylpyridin-2-yl)
- 1-Methyl group
Enhanced lipophilicity from trifluoromethyl; pyrrolidine introduces conformational flexibility
2-Oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 1,2-Dihydropyridine - 4-(Trifluoromethyl)benzyl at N1
- 3-Pyridinyl at amide
Aromatic benzyl group increases π-stacking potential; lacks pyrrolidine moiety
1-[(2-Chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide 1,2-Dihydropyridine - 2-Chlorophenylmethyl at N1
- 5-Methyloxazol-3-yl at amide
Chlorine substituent enhances electronegativity; oxazole improves metabolic stability
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 1,2-Dihydropyridine - 3-Bromo-2-methylphenyl at amide Bromine increases molecular weight and halogen bonding potential; planar conformation

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s trifluoromethylpyridine-pyrrolidine side chain confers higher logP compared to benzyl or chlorophenyl analogues, favoring membrane permeability .
  • Hydrogen-Bonding Capacity: Unlike N-(3-bromo-2-methylphenyl) and 1-[4-(trifluoromethyl)benzyl] derivatives, the pyrrolidine group introduces tertiary amine functionality, enabling additional hydrogen-bond donor/acceptor interactions .
  • Metabolic Stability : The 5-(trifluoromethyl)pyridine moiety resists oxidative metabolism better than halogenated aryl groups (e.g., bromophenyl in ), as observed in related fluorinated compounds .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound comprises three modular subunits:

  • 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid : A six-membered dihydropyridine ring with a methyl group at N1, a ketone at C2, and a carboxylic acid at C3.
  • Pyrrolidin-3-amine : A five-membered saturated amine ring.
  • 5-(Trifluoromethyl)pyridin-2-yl : A pyridine substituent with a trifluoromethyl group at C5.

Retrosynthetically, the molecule disconnects into:

  • Amide bond formation between the dihydropyridine carboxylic acid and pyrrolidin-3-amine.
  • Substitution at the pyrrolidine nitrogen with the 5-(trifluoromethyl)pyridin-2-yl group.

Synthesis of 1-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid

Cyclocondensation of β-Keto Esters

The dihydropyridine core is synthesized via cyclocondensation. In a representative protocol:

  • Methyl 3-oxopent-4-enoate (10 mmol) reacts with methyl carbamate (12 mmol) in methanol under sulfuric acid catalysis.
  • Conditions : 70°C for 15 hours under reflux.
  • Workup : Solvent removal, partitioning between water and ethyl acetate, followed by MgSO4 drying and concentration.
  • Yield : ~65% (estimated via LC-MS).

This method avoids chromatographic purification, favoring direct use in subsequent steps.

Functionalization of Pyrrolidin-3-Amine

Introduction of the 5-(Trifluoromethyl)Pyridin-2-Yl Group

The pyrrolidine nitrogen is functionalized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:

SNAr Reaction
  • Substrate : 2-Chloro-5-(trifluoromethyl)pyridine (5 mmol).
  • Conditions : Reflux in DMF with K2CO3 (10 mmol) and pyrrolidin-3-amine (5 mmol) for 12 hours.
  • Yield : 72% after silica gel chromatography.
Buchwald-Hartwig Amination
  • Catalyst : Pd2(dba)3 (5 mol%), Xantphos (10 mol%).
  • Base : Cs2CO3 (3 equiv.) in toluene at 110°C for 24 hours.
  • Yield : 85% (superior to SNAr but requires inert conditions).

Amide Bond Formation

Carboxylic Acid Activation

The dihydropyridine carboxylic acid is activated as an acid chloride:

  • Reagents : Thionyl chloride (3 equiv.), reflux for 2 hours.
  • Quenching : Evaporation under reduced pressure.

Coupling with Pyrrolidin-3-Amine

  • Conditions : Dropwise addition of acid chloride to pyrrolidin-3-amine (1.2 equiv.) in anhydrous THF at 0°C, followed by stirring at room temperature for 6 hours.
  • Workup : Aqueous NaHCO3 wash, MgSO4 drying, and recrystallization from ethanol/water.
  • Yield : 89%.

Integrated Synthesis Pathway

Combining the above steps yields the target compound:

Step Reaction Reagents/Conditions Yield
1 Dihydropyridine synthesis H2SO4, MeOH, 70°C, 15h 65%
2 Pyrrolidine functionalization Pd2(dba)3, Xantphos, Cs2CO3, 110°C 85%
3 Amide coupling SOCl2, THF, rt 89%

Optimization and Challenges

Trifluoromethyl Group Stability

The electron-withdrawing trifluoromethyl group necessitates mild conditions during SNAr to prevent defluorination.

Dihydropyridine Ring Oxidation

The 1,2-dihydropyridine core is prone to oxidation; reactions require inert atmospheres (N2/Ar).

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis of dihydropyridine carboxamides typically involves cyclization of β-ketoester precursors under acidic conditions, followed by amide coupling with substituted pyrrolidines . Key steps include:

  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., pyridine) to facilitate cyclization and coupling .
  • Reaction Optimization : Solvents (e.g., DMF or toluene), temperature (70–100°C), and reaction time (12–24 hours) significantly impact yield and purity .
  • Purification : Column chromatography and recrystallization (e.g., from methanol/water mixtures) are critical for isolating the final product .

Q. How is the structural identity of this compound confirmed?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the dihydropyridine ring, trifluoromethyl group, and pyrrolidine substituents. For example, the keto-amine tautomer (lactam form) is often observed in similar compounds, with characteristic NH and carbonyl signals .
  • X-ray Crystallography : Resolves tautomeric states (e.g., lactam vs. hydroxy-pyridine) and confirms near-planar conformations due to π-conjugation across the amide bridge .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects impurities .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Enzyme Inhibition : Use fluorogenic substrates or radiometric assays to test activity against kinases or proteases, leveraging the trifluoromethyl group’s electron-withdrawing properties to enhance binding .
  • Cellular Viability : MTT or ATP-based assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Replace the trifluoromethyl group with halogens (Cl, Br) or methoxy groups to evaluate electronic effects on target affinity .
  • Scaffold Modification : Introduce bioisosteres (e.g., replacing pyridine with isoxazole) to assess conformational flexibility .
  • In Silico Screening : Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., kinases), guided by structural analogs with resolved co-crystal structures .

Q. What strategies resolve contradictions in biological data across studies?

  • Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolic Stability : Test liver microsome stability to identify rapid degradation as a confounding factor .
  • Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to detect unintended interactions .

Q. How can computational methods predict target engagement and pharmacokinetics?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100+ ns to assess stability of the pyrrolidine-amide interaction .
  • QSAR Modeling : Train models on analogs (e.g., 5F-AB-P7AICA derivatives) to correlate substituent hydrophobicity with blood-brain barrier permeability .

Q. What experimental designs optimize metabolic stability and reduce toxicity?

  • Metabolite Identification : Incubate with human liver microsomes and analyze via LC-MS/MS to detect oxidative metabolites (e.g., N-dealkylation of the pyrrolidine ring) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to prioritize analogs with minimal inhibition .
  • Pro-drug Strategies : Mask the carboxamide as an ester to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.